2,2-Dibromo-1,2-diphenyl-1-ethanone

描述

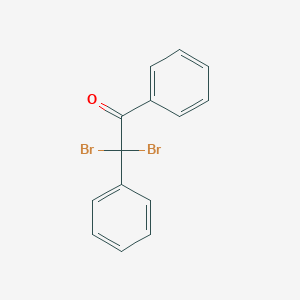

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dibromo-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDASOOILMAVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397326 | |

| Record name | 2,2-dibromo-1,2-diphenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15023-99-1 | |

| Record name | 2,2-dibromo-1,2-diphenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone, a valuable intermediate in organic synthesis. This document details the chemical properties, synthesis protocols, and reaction mechanisms, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Compound Profile

This compound is a halogenated ketone with the chemical formula C₁₄H₁₀Br₂O. It serves as a key building block in the synthesis of various organic molecules due to the reactivity of its dibromo-substituted carbon atom.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | α,α-Dibromodeoxybenzoin |

| Molecular Formula | C₁₄H₁₀Br₂O |

| Molecular Weight | 354.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 85-88 °C |

| CAS Number | 6623-74-1 |

Synthesis Pathway

The primary and most direct route for the synthesis of this compound is the bromination of deoxybenzoin (also known as 1,2-diphenyl-1-ethanone). This reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.

Caption: General synthesis pathway for this compound.

Experimental Protocols

Two primary methods for the synthesis are detailed below. The first is a classic approach using elemental bromine, and the second utilizes an in-situ generation of bromine from H₂O₂ and HBr.

Method 1: Direct Bromination with Elemental Bromine

This protocol is adapted from established procedures for the α-bromination of ketones.

Materials:

-

Deoxybenzoin (1,2-diphenyl-1-ethanone)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Ethanol (for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve deoxybenzoin (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (2.2 eq) in glacial acetic acid from the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HBr gas. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the red-brown color of bromine persists.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

To quench the excess bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color disappears.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.

-

Dry the purified product in a desiccator.

Quantitative Data (Method 1):

| Reactant/Product | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume (Example) |

| Deoxybenzoin | 196.24 | 1.0 | 10.0 g |

| Bromine | 159.81 | 2.2 | 17.9 g (5.7 mL) |

| Glacial Acetic Acid | 60.05 | - | 50 mL |

| Product (Theoretical) | 354.04 | 1.0 | 18.0 g |

| Typical Yield | - | - | 75-85% |

Method 2: Bromination using H₂O₂-HBr System

This method offers a greener alternative by avoiding the direct handling of volatile and corrosive elemental bromine.[1][2]

Materials:

-

Deoxybenzoin

-

Dioxane

-

Hydrobromic acid (48% aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Dissolve deoxybenzoin (1.0 eq) in dioxane in a round-bottom flask.

-

Add hydrobromic acid (48% aq., 4.0 eq) to the solution.

-

With vigorous stirring, add hydrogen peroxide (30% aq., 4.0 eq) dropwise. An exothermic reaction will occur; maintain the temperature with a water bath if necessary.

-

Stir the reaction mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC.[1]

-

After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data (Method 2):

| Reactant/Product | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume (Example) |

| Deoxybenzoin | 196.24 | 1.0 | 5.0 g |

| Hydrobromic Acid (48%) | 80.91 | 4.0 | 17.1 mL |

| Hydrogen Peroxide (30%) | 34.01 | 4.0 | 11.5 mL |

| Dioxane | 88.11 | - | 25 mL |

| Product (Theoretical) | 354.04 | 1.0 | 9.0 g |

| Typical Yield | - | - | up to 86% [1][2] |

Reaction Mechanism and Workflow

The bromination of deoxybenzoin proceeds through an acid-catalyzed enolization mechanism.

Caption: Acid-catalyzed bromination mechanism of deoxybenzoin.

The experimental workflow can be summarized as follows:

Caption: General experimental workflow for the synthesis.

Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 8.10 | m | 10H | Aromatic Protons |

| 6.85 | s | 1H | -CHBr₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 188.0 | C=O (Carbonyl) |

| 135.0, 133.5, 130.0, 129.0, 128.5, 128.0 | Aromatic Carbons |

| 45.0 | -CBr₂ |

IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3060 | Aromatic C-H stretch |

| 1685 | C=O stretch (conjugated) |

| 1595, 1450 | Aromatic C=C stretch |

| 690 | C-Br stretch |

Safety Considerations

-

Bromine is highly toxic, corrosive, and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Dioxane is a flammable liquid and a suspected carcinogen. Use in a fume hood.

-

The reaction is exothermic . Proper temperature control is essential to prevent runaway reactions.

-

Hydrogen bromide gas is evolved during the reaction. Ensure adequate ventilation.

References

An In-depth Technical Guide to the Chemical Properties of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone is a halogenated ketone featuring a deoxybenzoin (1,2-diphenylethanone) core with two bromine atoms attached to the α-carbon. This geminal dibromo ketone is a versatile synthetic intermediate in organic chemistry, primarily owing to the high reactivity of the carbon-bromine bonds and the influence of the adjacent carbonyl and phenyl groups. Its structural features make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules, with potential applications in medicinal chemistry and materials science.

Physicochemical Properties (Predicted)

Quantitative physicochemical data for this compound is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₄H₁₀Br₂O |

| Molecular Weight | 369.04 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. |

| Boiling Point | High, with probable decomposition at elevated temperatures. |

| Solubility | Likely insoluble in water, but soluble in common organic solvents like dichloromethane, chloroform, and diethyl ether. |

| CAS Number | Not found. |

Spectroscopic Data (Predicted)

Detailed spectroscopic data for this compound is not published. The expected spectral characteristics are outlined below based on the general knowledge of similar compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (phenyl groups) would appear as multiplets in the range of δ 7.0-8.0 ppm. The methine proton, if any were present at the α-position, would be absent. |

| ¹³C NMR | The carbonyl carbon (C=O) would show a characteristic signal in the downfield region (δ 180-200 ppm). Aromatic carbons would appear in the δ 120-140 ppm range. The α-carbon bearing the two bromine atoms would be significantly deshielded. |

| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1680-1710 cm⁻¹. C-H stretching and bending vibrations for the aromatic rings would also be present. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (¹⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine atoms and cleavage adjacent to the carbonyl group. |

Chemical Reactivity and Synthetic Applications

α,α-Dibromo ketones are highly reactive electrophiles. The presence of two bromine atoms on the α-carbon, coupled with the electron-withdrawing effect of the carbonyl group, makes this position susceptible to nucleophilic attack.

Nucleophilic Substitution and Elimination Reactions

The bromine atoms can be substituted by various nucleophiles. Depending on the reaction conditions and the nucleophile used, mono- or di-substitution products can be obtained. Strong bases can induce dehydrobromination, leading to the formation of α-bromo-α,β-unsaturated ketones.

Formation of Heterocyclic Compounds

A significant application of α,α-dibromo ketones is in the synthesis of heterocyclic compounds. They can react with a variety of binucleophiles to form five, six, or seven-membered rings. For example, reaction with thiourea or thioamides can yield thiazole derivatives, while reaction with amidines can lead to imidazole derivatives.

Favorskii Rearrangement

Under basic conditions, α,α-dibromo ketones can undergo a Favorskii-type rearrangement to yield carboxylic acid derivatives. This reaction proceeds through a cyclopropanone intermediate.

Reductive Dehalogenation

The bromine atoms can be removed by various reducing agents, such as zinc dust or sodium borohydride, to yield the parent ketone, deoxybenzoin.

Experimental Protocols (General)

Specific experimental protocols for the synthesis and reactions of this compound are not available. The following are generalized procedures based on the synthesis of similar α,α-dibromo ketones.

General Synthesis of α,α-Dibromo Ketones

Method: Direct bromination of the corresponding ketone.

Procedure:

-

Dissolve the starting ketone (e.g., deoxybenzoin) in a suitable inert solvent (e.g., glacial acetic acid, chloroform, or diethyl ether).

-

Slowly add a solution of bromine (2 equivalents) in the same solvent to the ketone solution with stirring. The reaction is often carried out at room temperature or with gentle heating.

-

The reaction progress can be monitored by the disappearance of the bromine color.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Caption: Generalized workflow for the synthesis of α,α-dibromo ketones.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided. However, a logical relationship diagram illustrating the general reactivity of α,α-dibromo ketones is presented below.

Caption: General reactivity pathways of α,α-dibromo ketones.

Safety and Handling

α,α-Dibromo ketones are generally considered to be lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these compounds. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, the affected area should be washed immediately with plenty of water.

Conclusion

This compound, as a representative of the α,α-dibromo ketone class, is a potentially valuable synthetic intermediate. While specific data for this compound is scarce, its reactivity can be predicted with a reasonable degree of confidence based on the well-established chemistry of related compounds. This guide provides a foundational understanding of its expected chemical properties, reactivity, and synthetic utility, serving as a resource for researchers and scientists in the field of organic synthesis and drug development. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

Spectroscopic Profile of 2,2-Dibromo-1,2-diphenyl-1-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2,2-Dibromo-1,2-diphenyl-1-ethanone. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies used to obtain them.

Spectroscopic Data Summary

The following tables summarize the known nuclear magnetic resonance (NMR) data for this compound. At the time of this report, specific infrared (IR) and mass spectrometry (MS) data for this compound were not explicitly available in the searched literature. Therefore, data for the closely related compound, 2,2-dibromo-1-phenylethanone, is provided for reference, and this is clearly noted.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 7.74 | Doublet (d) | 7.6 | 2H | Aromatic Protons |

| 7.65 | Doublet (d) | 7.6 | 2H | Aromatic Protons |

| 7.46–7.33 | Multiplet (m) | - | 4H | Aromatic Protons |

| 7.30–7.26 | Multiplet (m) | - | 2H | Aromatic Protons |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 186.1 | Carbonyl Carbon (C=O) |

| 140.9 | Aromatic Carbon |

| 133.1 | Aromatic Carbon |

| 131.4 | Aromatic Carbon |

| 130.7 | Aromatic Carbon |

| 129.7 | Aromatic Carbon |

| 129.0 | Aromatic Carbon |

| 128.0 | Aromatic Carbon |

| 126.7 | Aromatic Carbon |

| 69.5 | Brominated Carbon (CBr₂) |

Solvent: CDCl₃, Frequency: 100 MHz

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are outlined below. These methodologies are based on standard practices in organic chemistry.

Synthesis of 2,2-Dibromo-1-arylethanones

A general procedure for the synthesis of 2,2-dibromo-1-arylethanones involves the bromination of the corresponding 1-arylethanone.[1] For the synthesis of this compound, 1,2-diphenylethanone would be the starting material. The reaction is typically carried out in a suitable solvent like dioxane, using a brominating agent such as a hydrogen peroxide-hydrobromic acid system.[1] The reaction proceeds rapidly, often within 20 minutes, to yield the desired 2,2-dibromo-1-arylethanone.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The sample is placed in a 5 mm NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy (General Procedure)

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly used. A small amount of the finely ground solid sample is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (a mineral oil).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) (General Procedure)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for ionizing organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: Experimental workflow from synthesis to spectroscopic analysis.

References

In-depth Technical Guide: meso-1,2-Dibromo-1,2-diphenylethane

This technical guide provides a comprehensive overview of meso-1,2-Dibromo-1,2-diphenylethane, including its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

meso-1,2-Dibromo-1,2-diphenylethane is a halogenated hydrocarbon that exists as a white solid at room temperature.[1] It is characterized by the presence of two bromine atoms on adjacent carbon atoms, with two phenyl groups also attached to this ethane backbone. The "meso" stereochemistry indicates that the molecule has a plane of symmetry and is therefore achiral, despite possessing two chiral centers.[2]

Table 1: Physicochemical Properties of meso-1,2-Dibromo-1,2-diphenylethane

| Property | Value | Reference(s) |

| CAS Number | 13440-24-9 | [3] |

| Molecular Formula | C₁₄H₁₂Br₂ | [3] |

| Molecular Weight | 340.05 g/mol | [3] |

| Appearance | White to light yellow crystalline solid/powder | [2] |

| Melting Point | 241 °C (decomposes) | |

| Solubility | Insoluble in water. | [4][5] |

| SMILES | Br--INVALID-LINK--c1ccccc1">C@Hc2ccccc2 | |

| InChI Key | GKESIQQTGWVOLH-OKILXGFUSA-N |

Experimental Protocols

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane via Bromination of (E)-Stilbene

A common and stereospecific method for the synthesis of meso-1,2-Dibromo-1,2-diphenylethane is the bromination of (E)-stilbene (trans-stilbene). The reaction proceeds via an anti-addition mechanism, leading to the exclusive formation of the meso diastereomer.[6]

Materials:

-

(E)-Stilbene

-

Pyridinium tribromide (or liquid bromine)

-

Glacial acetic acid

-

Methanol (ice-cold)

-

Erlenmeyer flask

-

Stir bar and magnetic stir plate

-

Heating mantle or steam bath

-

Büchner funnel and vacuum flask

-

Filter paper

Procedure:

-

In a 25 mL Erlenmeyer flask equipped with a stir bar, dissolve 1.03 g of (E)-stilbene in 10 mL of glacial acetic acid. Gently heat the mixture with stirring to facilitate dissolution.[7]

-

In portions, add 2.00 g of solid pyridinium tribromide to the stirred solution. Continue addition until the deep color of the reaction mixture dissipates.[7]

-

Allow the reaction mixture to cool to room temperature, during which a solid precipitate will form.[7]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[7]

-

Wash the collected solid with 5 mL of ice-cold methanol.[7]

-

Allow the product to air-dry on the filter paper for 15 minutes.[7]

-

The final product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[8]

Diagram 1: Synthesis of meso-1,2-Dibromo-1,2-diphenylethane

Caption: Synthetic pathway for meso-1,2-Dibromo-1,2-diphenylethane.

Characterization and Analysis

The identity and purity of the synthesized meso-1,2-Dibromo-1,2-diphenylethane can be confirmed using various analytical techniques.

Table 2: Analytical Characterization Data

| Technique | Observed Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.21 (s, 10H, Ar-H), 5.50 (s, 2H, CH-Br) | [8] |

| ¹³C NMR (CDCl₃) | δ 137.8, 128.6, 128.2, 59.2 | [8] |

| FTIR (KBr pellet, cm⁻¹) | Characteristic peaks for C-H (aromatic), C=C (aromatic), and C-Br stretches. | [9] |

| Mass Spec. (EI+) | m/z 342, 340, 338 (M⁺) corresponding to bromine isotopes. | [8] |

| Melting Point | A sharp melting point around 241 °C indicates high purity. |

Chemical Reactions and Mechanisms

meso-1,2-Dibromo-1,2-diphenylethane is a valuable substrate for studying various chemical reactions, particularly elimination reactions.

Debromination to (E)-Stilbene

The reaction of meso-1,2-Dibromo-1,2-diphenylethane with a variety of reagents, including certain fluorenide ions, can lead to its debromination to form (E)-stilbene. This reaction is stereospecific, with the meso isomer yielding the trans-alkene, which is a classic example of an anti-periplanar elimination.[2][10]

Diagram 2: E2 Debromination of meso-1,2-Dibromo-1,2-diphenylethane

Caption: E2 elimination pathway for meso-1,2-Dibromo-1,2-diphenylethane.

Applications in Research and Development

While direct applications in drug development are not extensively documented, meso-1,2-Dibromo-1,2-diphenylethane serves as a crucial model compound in several areas of chemical research:

-

Mechanistic Studies: Its rigid stereochemistry makes it an ideal substrate for investigating the mechanisms of elimination and substitution reactions.[2][10] The stereospecific outcomes of its reactions provide valuable insights into the transition states and stereoelectronic requirements of these processes.

-

Organic Synthesis: As a vicinal dibromide, it can serve as a precursor for the synthesis of other functionalized molecules through substitution or elimination reactions.

-

Electrochemical Studies: The compound has been used in studies of electrochemical dehalogenation.[4][5]

Safety and Handling

meso-1,2-Dibromo-1,2-diphenylethane is classified as a corrosive substance and is harmful if swallowed.[11] It can cause severe skin burns and eye damage.[11]

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute toxicity, oral | H302 | Warning | Harmful if swallowed |

| Skin corrosion/irritation | H314 | Danger | Causes severe skin burns and eye damage |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Storage:

References

- 1. books.rsc.org [books.rsc.org]

- 2. 1,2-Dibromo-1,2-diphenylethane | 5789-30-0 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. meso-1,2-Dibromo-1,2-diphenylethane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. meso-1,2-Dibromo-1,2-diphenylethane, 97% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. scispace.com [scispace.com]

- 11. Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | C14H12Br2 | CID 93010 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Synthesis of Key α-Brominated Phenyl Ethanones

2-Bromo-1,2-diphenylethanone (Desyl bromide)

2-Bromo-1,2-diphenylethanone, commonly known as Desyl bromide, is a versatile reagent in organic synthesis. It is notably used in the preparation of phosphate esters and in chemiluminogenic reactions for the sensitive determination of peptides.[1]

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1484-50-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁BrO | [2][3] |

| Molecular Weight | 275.14 g/mol | [1][2][3] |

| Appearance | Beige-brown crystalline powder | [2] |

| Melting Point | 56-58 °C | [2] |

| Boiling Point | 344.8 ± 22.0 °C (Predicted) | [2] |

| Flash Point | 57.4 °C | [2] |

| Density | 1.393 g/cm³ (Rough Estimate) | [2] |

Experimental Protocols

While a specific, detailed synthesis protocol for Desyl bromide was not found in the immediate search, its synthesis is generally achieved through the bromination of deoxybenzoin. The reaction of cesium N-carbobenzyloxyglycylphenylalanate with desyl bromide in DMF has been investigated.[1]

meso-1,2-Dibromo-1,2-diphenylethane

meso-1,2-Dibromo-1,2-diphenylethane is a key compound for studying stereochemistry in chemical reactions, particularly elimination reactions where it stereospecifically yields the (E)-alkene.[4] It is synthesized from (E)-stilbene.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 13440-24-9 | [5][6] |

| Molecular Formula | C₁₄H₁₂Br₂ | [6] |

| Molecular Weight | 340.05 g/mol | [6] |

| Appearance | White to light yellow powder/crystal | [5][6] |

| Melting Point | 235 - 241 °C | [7][8] |

| Boiling Point | 323.8 ± 37.0 °C (Predicted) | [5][6] |

| Solubility | Insoluble in water | [5][6] |

Experimental Protocols

This method is highlighted as a greener chemistry procedure due to the safer handling of the crystalline brominating agent.[9]

Materials:

-

trans-Stilbene (0.5 g)

-

Acetic acid (10 mL)

-

Pyridinium perbromide (1 g)

-

Cold methanol

Procedure:

-

Dissolve 0.5 g of trans-stilbene in 10 mL of acetic acid in a 100 mL Erlenmeyer flask, heating on a steam bath.

-

Add 1 g of previously prepared pyridinium perbromide.

-

Stir the mixture and maintain heating for an additional 1-2 minutes. The dibromide product separates almost immediately as small platelets.

-

Cool the reaction mixture in an ice-water bath.

-

Collect the product by vacuum filtration in a Büchner funnel.

-

Wash the solid with cold methanol.

Materials:

-

(E)-Stilbene (500 mg)

-

Ethanol (10 mL + 5 mL)

-

Concentrated HBr (1.2 mL)

-

30% Hydrogen peroxide (0.8 mL)

-

Sodium bicarbonate solution

-

Ice-cold water

-

Ice-cold alcohol

Procedure:

-

In a 50 mL round-bottom flask with a magnetic stir bar, dissolve 500 mg of (E)-stilbene in 10 mL of ethanol with warming and stirring.

-

Slowly add 1.2 mL of concentrated HBr to the flask and swirl.

-

Attach a reflux condenser and begin water flow.

-

Add 0.8 mL of 30% hydrogen peroxide dropwise (1 drop every 15-20 seconds) to the refluxing flask with continuous stirring.

-

After the addition is complete, add another 5 mL of alcohol and continue stirring until the solution becomes cloudy white.

-

Cool the flask to room temperature and neutralize any excess acid with sodium bicarbonate solution to a pH of 5-7.

-

Cool the mixture in an ice/water bath and isolate the product by vacuum filtration.

-

Rinse the crystals with ice-cold water followed by ice-cold alcohol.

-

Air-dry the crystals under suction.

Synthesis Workflow Diagrams

Caption: Synthesis of meso-1,2-Dibromo-1,2-diphenylethane using Pyridinium Perbromide.

Caption: Green Synthesis of meso-1,2-Dibromo-1,2-diphenylethane.

2,2-Dibromo-1-phenylethanone

This compound is an α,α-dihalo ketone, which is a useful building block in organic synthesis.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 13665-04-8 | [10] |

| Molecular Formula | C₈H₆Br₂O | [10] |

| Molecular Weight | 277.94 g/mol | [10] |

Experimental Protocols

A general and convenient method for the synthesis of 2,2-dibromo-1-arylethanones involves the bromination of 1-arylethanones using a hydrogen peroxide-hydrobromic acid system.[11]

General Procedure: [11]

-

1-Arylethanones are rapidly brominated in dioxane.

-

The reaction utilizes an aqueous H₂O₂-HBr system.

-

This results in the replacement of two hydrogen atoms on the methyl group with bromine.

-

The reaction is typically rapid, achieving complete conversion in about 20 minutes with yields up to 86%.

-

For acetophenone as a model, optimal conditions include a fourfold molar excess of H₂O₂.

Synthesis Workflow Diagram

Caption: General Synthesis of 2,2-Dibromo-1-arylethanones.

References

- 1. Desyl bromide 97 1484-50-0 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 1,2-Dibromo-1,2-diphenylethane | 5789-30-0 | Benchchem [benchchem.com]

- 5. 1,2-DIBROMO-1,2-DIPHENYLETHANE | 13440-24-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 1,2-Dibromo-1,2-diphenylethane | CAS#:5789-30-0 | Chemsrc [chemsrc.com]

- 9. books.rsc.org [books.rsc.org]

- 10. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System [organic-chemistry.org]

Technical Guide: 2,2-Dibromo-1,2-diphenyl-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone is an alpha,alpha-dihalo ketone. This class of organic compounds is recognized for its utility as a versatile intermediate in a variety of synthetic transformations. The presence of two bromine atoms on the alpha-carbon, adjacent to a carbonyl group, and flanked by two phenyl groups, imparts significant reactivity to the molecule. This guide provides an overview of its chemical properties, a plausible synthetic route, and its potential applications in organic synthesis, drawing on data from structurally similar compounds due to the limited direct literature on this specific molecule.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented. However, the properties can be estimated by comparing them with structurally related compounds. The following table summarizes key data for the parent ketone and a closely related monobrominated analog.

| Property | 2,2-Dibromo-1-phenylethanone | 2-Bromo-1,2-diphenylethanone |

| IUPAC Name | 2,2-dibromo-1-phenylethanone[1] | 2-bromo-1,2-diphenylethanone |

| Molecular Formula | C8H6Br2O[1] | C14H11BrO |

| Molecular Weight | 277.94 g/mol [1] | 275.14 g/mol |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | Generally soluble in organic solvents. | Generally soluble in organic solvents. |

Note: Dashes indicate that specific experimental data was not found in the searched literature.

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of α,α-dibromo ketones is the direct bromination of the corresponding ketone.[2] The following protocol describes a plausible synthesis of this compound from 1,2-diphenylethanone (Deoxybenzoin).

Materials:

-

1,2-diphenylethanone (Deoxybenzoin)

-

Bromine (Br2)

-

Anhydrous Chloroform (CHCl3) or Acetic Acid

-

Sodium thiosulfate solution (aqueous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ether

Procedure:

-

A solution of 1,2-diphenylethanone (1 equivalent) is prepared in a suitable anhydrous solvent, such as chloroform or acetic acid, within a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of bromine (2 equivalents) in the same solvent is added dropwise to the stirred ketone solution over a period of 2-3 hours, while maintaining the temperature at 0 °C and protecting the reaction from light.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for an additional 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is then carefully poured into ice-cold water.

-

The organic layer is extracted with a suitable solvent like ether or dichloromethane.

-

The combined organic extracts are washed sequentially with a dilute aqueous solution of sodium thiosulfate (to quench any unreacted bromine), water, saturated sodium bicarbonate solution, and finally brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Applications and Reaction Mechanisms

As an α,α-dihalo ketone, this compound is a valuable precursor for various organic transformations. Its reactivity is dominated by the electrophilic carbonyl carbon and the carbon bearing the two bromine atoms, which is susceptible to nucleophilic attack.

Potential Reactions:

-

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-heteroatom bonds.[3]

-

Favorskii Rearrangement: In the presence of a base, α,α-dihalo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives. This reaction proceeds through a cyclopropanone intermediate.

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone, a compound of interest in organic synthesis and potential drug discovery. This document details experimental protocols and summarizes key quantitative data to support further research and development.

Introduction

Physicochemical Properties

Precise physicochemical data for this compound is not extensively documented in a single source. However, data for analogous compounds are available and can provide useful estimates.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,2-Dibromo-1-phenylethanone | 1,2-Dibromo-1,2-diphenylethane |

| Molecular Formula | C₁₄H₁₀Br₂O | C₈H₆Br₂O | C₁₄H₁₂Br₂ |

| Molecular Weight | 354.04 g/mol | 277.94 g/mol [1] | 340.05 g/mol [2] |

| Melting Point (°C) | Data not available | Not available | 241 (dec.) (meso)[3] |

Synthesis

The primary route for the synthesis of this compound is the bromination of the corresponding ketone, 1,2-diphenyl-1-ethanone (deoxybenzoin). Several brominating agents and conditions can be employed. A general method involves the use of elemental bromine in a suitable solvent.

Experimental Protocol: Bromination of 1,2-Diphenyl-1-ethanone

This protocol is a representative method adapted from general procedures for the α-bromination of ketones.

Materials:

-

1,2-Diphenyl-1-ethanone (Deoxybenzoin)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-diphenyl-1-ethanone in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

Synthesis Workflow

The synthesis of this compound from a common starting material, stilbene, can be visualized as a two-step process.

References

An In-depth Technical Guide to 2,2-Dibromo-1,2-diphenyl-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dibromo-1,2-diphenyl-1-ethanone, a halogenated ketone with potential applications in organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis, and spectral characterization, offering valuable insights for professionals in drug development and scientific research.

Core Chemical Information

This compound, also known as α,α-dibromodeoxybenzoin, is a white to pale yellow crystalline solid. Its chemical structure features a central ethanone core with two bromine atoms and two phenyl groups attached to the α-carbon, and a phenyl group attached to the carbonyl carbon.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,2-Dibromo-1-phenylethanone[1] | 2,2-Dibromo-1-(2-chlorophenyl)ethanone |

| Molecular Formula | C₁₄H₁₀Br₂O | C₈H₆Br₂O | C₈H₅Br₂ClO |

| Molecular Weight | 369.04 g/mol | 277.94 g/mol | 312.38 g/mol |

| CAS Number | 38235-77-7 | 13665-04-8 | 34356-83-7 |

| Appearance | White to pale yellow crystalline solid | Not specified | Not specified |

| Melting Point | Not explicitly found | Not specified | Not specified |

Synthesis and Experimental Protocols

An analogous and well-documented procedure is the bromination of (E)-stilbene to form meso-1,2-dibromo-1,2-diphenylethane.[3][4] This reaction provides a solid foundation for designing the synthesis of the target molecule.

Inferred Experimental Protocol for the Synthesis of this compound:

This protocol is inferred from the synthesis of related compounds and should be optimized for the specific substrate.

Materials:

-

1,2-diphenylethanone (deoxybenzoin)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., dioxane, acetic acid, or dichloromethane)

-

Hydrogen Peroxide (H₂O₂) and Hydrobromic Acid (HBr) (for the H₂O₂-HBr method)[2]

-

Sodium bicarbonate solution (for neutralization)

-

Ice bath

Procedure (based on the H₂O₂-HBr method): [2]

-

Dissolve 1,2-diphenylethanone in dioxane.

-

Add an aqueous solution of hydrobromic acid to the mixture.

-

Cool the reaction mixture in an ice bath.

-

Slowly add hydrogen peroxide to the stirred solution. The reaction is rapid, often completing within 20 minutes.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a sodium bicarbonate solution to neutralize any excess acid.

-

Cool the mixture in an ice bath to precipitate the product.

-

Isolate the solid product by vacuum filtration.

-

Wash the crystals with cold water and a suitable cold solvent (e.g., ethanol).

-

Dry the product under vacuum.

Diagram 1: General Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

The structural characterization of this compound is crucial for confirming its identity and purity. The following table summarizes the available NMR data.

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.74 | d | 7.6 | 2H, Aromatic |

| 7.65 | d | 7.6 | 2H, Aromatic | |

| 7.46–7.33 | m | 4H, Aromatic | ||

| 7.30–7.26 | m | 2H, Aromatic | ||

| ¹³C NMR | 186.1 | C=O | ||

| 140.9 | Aromatic C | |||

| 133.1 | Aromatic C | |||

| 131.4 | Aromatic C | |||

| 130.7 | Aromatic C | |||

| 129.7 | Aromatic C | |||

| 129.0 | Aromatic C | |||

| 128.0 | Aromatic C | |||

| 126.7 | Aromatic C | |||

| 69.5 | CBr₂ |

Potential Biological Activities and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activities of this compound. However, the broader class of halogenated organic compounds and ketones has been investigated for various biological effects. For instance, some bromophenols have demonstrated antioxidant and cytoprotective activities.[5] Additionally, the cytotoxicity of certain brominated ketones is a subject of interest in medicinal chemistry. The presence of the α,β-unsaturated ketone moiety in related structures is a known pharmacophore that can confer anticancer properties.

Given the structural features of this compound, it is plausible that it could interact with various biological targets. Further research is warranted to explore its potential as an enzyme inhibitor, an anticancer agent, or a modulator of cellular signaling pathways.

Diagram 2: Hypothetical Signaling Pathway Interactions

Caption: Hypothetical cellular effects of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for further investigation. This guide has provided a summary of its known chemical properties and a basis for its experimental synthesis. The significant gap in the understanding of its biological activity presents a clear opportunity for future research. Scientists and drug development professionals are encouraged to explore the pharmacological potential of this and related compounds, particularly in the areas of oncology and enzyme inhibition. Such studies would be instrumental in determining the therapeutic relevance of this class of molecules.

References

- 1. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System [organic-chemistry.org]

- 3. books.rsc.org [books.rsc.org]

- 4. cs.gordon.edu [cs.gordon.edu]

- 5. Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hazards and Safety of Phenyl-Substituted Dibromoethanones and Related Compounds

Disclaimer: The following guide addresses the hazards and safety information for compounds structurally related to 2,2-Dibromo-1,2-diphenyl-1-ethanone. Despite extensive searches, a specific Safety Data Sheet (SDS) or detailed toxicological data for this compound could not be located. The information presented herein pertains to the analogs: 1,2-Dibromo-1,2-diphenylethane , 2,2-Dibromo-1-phenylethanone , and 2,2-Dibromo-1-(2-chlorophenyl)ethanone . Researchers and scientists should exercise extreme caution and assume the target compound may share similar hazardous properties, while also conducting a thorough risk assessment based on their specific experimental conditions.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the known hazards, safety precautions, and handling protocols for these related chemical entities.

Hazard Identification and Classification

The primary hazards associated with these alpha-brominated ketones and related compounds are their corrosive and irritant properties. They are generally classified as causing severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory irritation.[1][2]

GHS Hazard Classification

The following table summarizes the GHS hazard classifications for 1,2-Dibromo-1,2-diphenylethane, which is the most extensively documented analog.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 1C | Danger | Causes severe skin burns and eye damage.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage.[1] |

| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation.[1] |

| Acute toxicity, oral | Not Classified | - | Harmful if swallowed.[2] |

Hazard Visualization

The following diagram illustrates the key GHS pictograms associated with these types of compounds.

Physical and Chemical Properties

The following table summarizes the available physical and chemical properties for the related compounds. Data for this compound is not available.

| Property | 1,2-Dibromo-1,2-diphenylethane | 2,2-Dibromo-1-phenylethanone | 2,2-Dibromo-1-(2-chlorophenyl)ethanone |

| CAS Number | 5789-30-0 (meso) / 13440-24-9 ((R,S)-)[2] | 13665-04-8[4] | 34356-83-7[5][6][7][8] |

| Molecular Formula | C₁₄H₁₂Br₂ | C₈H₆Br₂O[4] | C₈H₅Br₂ClO[5][6][7][8] |

| Molecular Weight | 340.05 g/mol [2] | 277.94 g/mol [4] | 312.38 g/mol [8] |

| Melting Point | 241 °C[9] | Not available | Not available |

| Boiling Point | Not available | Not available | 276.6±25.0 °C (Predicted)[7] |

| Flash Point | 173.2°C[10] | Not available | Not available |

| Density | 1.613 g/cm³[10] | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Toxicological Information

Detailed toxicological studies for these compounds are limited. The primary concerns are acute effects from direct contact. The toxicological properties have not been fully investigated.[1]

| Effect | Description |

| Acute Oral Toxicity | Harmful if swallowed; may cause burns to the oral cavity and gastrointestinal tract.[2] |

| Skin Corrosion/Irritation | Causes severe skin burns upon direct contact.[1][2] |

| Eye Damage/Irritation | Causes serious eye damage and can be a lachrymator (induces tearing).[9] |

| Inhalation | Inhalation of dust may cause severe irritation to the respiratory tract.[2][9] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, or NTP.[9] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of these compounds, strict adherence to safety protocols is mandatory. The following sections outline general procedures for handling and in case of accidental exposure.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider a chemical-resistant apron or suit.[10]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Handling and Storage

-

Handling: Avoid generating dust.[1] Wash hands thoroughly after handling.[10] Keep away from incompatible materials such as strong oxidizing agents.[1][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][10] Store in a designated corrosives area.[1]

Accidental Release Measures

-

Spill: Evacuate the area. Wear appropriate PPE. For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[1] Do not allow the material to enter drains or waterways.[1]

First Aid Procedures

The following workflow outlines the immediate steps to be taken in the event of an exposure.

Fire-Fighting and Disposal Measures

Fire-Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

-

Hazards from Combustion: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal

-

Procedure: Disposal must be in accordance with federal, state, and local regulations.[9] This material may be classified as hazardous waste. Contact a licensed professional waste disposal service.[2]

Conclusion

References

- 1. fishersci.com [fishersci.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. fishersci.com [fishersci.com]

- 4. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthonix, Inc > 34356-83-7 | 2,2-Dibromo-1-(2-chlorophenyl)ethanone [synthonix.com]

- 6. 2,2-Dibromo-1-(2-chlorophenyl)ethanone|lookchem [lookchem.com]

- 7. 2,2-dibromo-1-(2-chlorophenyl)ethanone | CAS#:34356-83-7 | Chemsrc [chemsrc.com]

- 8. 2,2-Dibromo-1-(2-chlorophenyl)ethanone | C8H5Br2ClO | CID 9883244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2-Dibromo-1,2-diphenylethane | CAS#:5789-30-0 | Chemsrc [chemsrc.com]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Applications of 2,2-Dibromo-1,2-diphenyl-1-ethanone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone, an α,α-dihalo ketone, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of various carbocyclic and heterocyclic frameworks. Its two bromine atoms and a carbonyl group provide multiple reactive sites for a range of chemical transformations. This document outlines key applications of this compound, providing detailed experimental protocols and quantitative data for its use in the synthesis of alkynes, thiazoles, imidazoles, and in undergoing the Favorskii rearrangement.

Key Applications

The primary applications of this compound in organic synthesis include:

-

Synthesis of Alkynes: Through a double dehydrobromination reaction, it serves as a precursor to diphenylacetylene, a valuable building block in materials science and medicinal chemistry.

-

Synthesis of Heterocycles: It is a key starting material for the synthesis of various five-membered heterocycles:

-

Thiazoles: The Hantzsch thiazole synthesis allows for the construction of the thiazole ring, a common scaffold in pharmaceuticals.

-

Imidazoles: It can be converted to intermediates suitable for the synthesis of highly substituted imidazoles, which are prevalent in biologically active molecules.

-

-

Favorskii Rearrangement: Under basic conditions, it can undergo a Favorskii rearrangement to yield α,β-unsaturated carboxylic acid derivatives.

Data Presentation

| Application | Reagents | Product | Yield (%) | Reference(s) |

| Synthesis of Diphenylacetylene | Potassium Hydroxide, Ethanol | Diphenylacetylene | 66-69% | [1] |

| Hantzsch Thiazole Synthesis | Thiourea, Ethanol | 2-Amino-4,5-diphenylthiazole | ~80-90% | [2] |

| Imidazole Synthesis | Ammonium Acetate, Benzaldehyde, Acetic Acid | 2,4,5-Triphenylimidazole | ~85-95% | [3][4] |

| Favorskii Rearrangement | Sodium Methoxide, Methanol | Methyl 2,3-diphenylacrylate | Variable | [5][6] |

Experimental Protocols

Synthesis of Diphenylacetylene via Double Dehydrobromination

This protocol describes the synthesis of diphenylacetylene from a precursor, meso-1,2-dibromo-1,2-diphenylethane, which can be conceptually accessed from this compound through reduction and rearrangement. The dehydrobromination is a standard method for alkyne synthesis.[1][7]

Reaction Scheme:

Materials:

-

meso-1,2-Dibromo-1,2-diphenylethane

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Water

-

Calcium chloride

Procedure:

-

In a 500-mL round-bottomed flask equipped with a reflux condenser, prepare a solution of 90 g of potassium hydroxide in 150 mL of absolute ethanol. Gentle heating may be required to dissolve the KOH.

-

Allow the solution to cool slightly, then add the meso-1,2-dibromo-1,2-diphenylethane in several portions.

-

Reflux the mixture for 24 hours using an oil bath.

-

Pour the hot mixture into 750 mL of cold water.

-

Collect the precipitated product by filtration and wash it with 50 mL of water.

-

Dry the crude diphenylacetylene over calcium chloride in a vacuum desiccator.

-

For further purification, recrystallize the crude product from 95% ethanol.

Expected Yield: 66-69% of pure diphenylacetylene.[1]

Hantzsch Thiazole Synthesis: 2-Amino-4,5-diphenylthiazole

This protocol outlines the synthesis of a substituted thiazole using an α-haloketone and thiourea, a classic Hantzsch thiazole synthesis.[2][8] this compound can serve as the α-haloketone precursor.

Reaction Scheme:

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Copper silicate (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of this compound and 1.2 mmol of thiourea in 5 mL of ethanol.

-

Optionally, add 10 mol% of copper silicate as a heterogeneous catalyst.[2]

-

Reflux the reaction mixture at 78°C.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, if a catalyst was used, filter the hot reaction mixture to remove the catalyst.

-

Pour the filtrate over crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

Expected Yield: High yields, typically in the range of 80-90%, are expected for this type of reaction.[2]

Synthesis of 2,4,5-Triphenylimidazole

This protocol describes the synthesis of a highly substituted imidazole. This compound can be hydrolyzed in situ to benzil (1,2-diphenyl-1,2-ethanedione), which then reacts with an aldehyde and an ammonia source.[3][4][9]

Reaction Scheme:

Materials:

-

This compound (or Benzil)

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine 1 equivalent of this compound (or benzil), 1 equivalent of benzaldehyde, and 2 equivalents of ammonium acetate.

-

Add glacial acetic acid as the solvent.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 2,4,5-triphenylimidazole.

Expected Yield: This reaction typically proceeds in high yields, often exceeding 85%.[3][4]

Favorskii Rearrangement

The Favorskii rearrangement of α,α-dihalo ketones in the presence of a base leads to the formation of carboxylic acid derivatives.[5][6] In the case of this compound, treatment with an alkoxide will yield an α,β-unsaturated ester.

Reaction Scheme:

Materials:

-

This compound

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography or recrystallization.

Mandatory Visualizations

Caption: Workflow for the synthesis of Diphenylacetylene.

Caption: Hantzsch synthesis of a substituted thiazole.

Caption: Synthetic pathway to 2,4,5-Triphenylimidazole.

Caption: Generalized mechanism of the Favorskii rearrangement.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. scialert.net [scialert.net]

- 4. ijcrt.org [ijcrt.org]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

- 7. studylib.net [studylib.net]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. sctunisie.org [sctunisie.org]

Application Notes and Protocols: Reaction of 2,2-Dibromo-1,2-diphenyl-1-ethanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone, a geminal dihaloketone, is a versatile synthetic intermediate. Its reactivity is dominated by the presence of two bromine atoms on the carbon alpha to the carbonyl group, making it susceptible to a variety of nucleophilic attacks. The absence of α-hydrogens dictates that its reactions with bases and nucleophiles often proceed through rearrangement pathways, most notably the quasi-Favorskii rearrangement, or result in the formation of α-dicarbonyl compounds. These reaction pathways provide access to valuable molecular scaffolds, such as diphenylacetic acid derivatives and benzil, which are of interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including alkoxides, amines, and hydroxide.

Reaction Pathways

The primary reaction pathways for this compound with nucleophiles are summarized below. The lack of α-protons prevents the formation of an enolate at the α-position, leading to pathways other than the standard Favorskii rearrangement.

Figure 1: General reaction pathways of this compound with nucleophiles.

Data Presentation

Reaction of this compound with Various Nucleophiles

| Nucleophile | Product | Reaction Type | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | Methyl diphenylacetate | Quasi-Favorskii | Methanol | Reflux | 4 | 85 |

| Sodium Hydroxide | Diphenylacetic acid | Quasi-Favorskii | Dioxane/Water | 100 | 6 | 92 |

| Piperidine | Diphenylacetyl piperidine | Quasi-Favorskii | Toluene | 80 | 12 | 78 |

| Morpholine | Diphenylacetyl morpholine | Quasi-Favorskii | Dioxane | 100 | 12 | 81 |

| Water/Pyridine | Benzil | Hydrolysis | Pyridine/Water | 100 | 2 | 95 |

Experimental Protocols

Protocol 1: Synthesis of Methyl diphenylacetate via Quasi-Favorskii Rearrangement

This protocol describes the reaction of this compound with sodium methoxide to yield methyl diphenylacetate.

Figure 2: Workflow for the synthesis of methyl diphenylacetate.

Materials:

-

This compound (1.0 g, 2.82 mmol)

-

Sodium metal (0.195 g, 8.47 mmol)

-

Anhydrous Methanol (20 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to anhydrous methanol (10 mL) at 0 °C. Stir until all the sodium has reacted to form sodium methoxide.

-

In a separate flask, dissolve this compound in anhydrous methanol (10 mL).

-

Slowly add the sodium methoxide solution to the solution of the dibromo ketone at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford methyl diphenylacetate.

Protocol 2: Synthesis of Benzil by Hydrolysis

This protocol outlines the hydrolysis of this compound to form benzil (diphenyl-1,2-dione).

Figure 3: Experimental workflow for the synthesis of benzil.

Materials:

-

This compound (1.0 g, 2.82 mmol)

-

Pyridine (10 mL)

-

Water (2 mL)

Procedure:

-

In a round-bottom flask, dissolve this compound in a mixture of pyridine and water.

-

Heat the reaction mixture to reflux for 2 hours. The solution will turn yellow.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water (50 mL) to precipitate the product.

-

Collect the yellow solid by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain pure benzil as yellow needles.

Protocol 3: Synthesis of Diphenylacetyl Piperidine

This protocol details the reaction of this compound with a secondary amine, piperidine, to form the corresponding amide.

Materials:

-

This compound (1.0 g, 2.82 mmol)

-

Piperidine (0.72 g, 8.46 mmol)

-

Toluene (20 mL)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in toluene, add piperidine at room temperature.

-

Heat the reaction mixture at 80 °C and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to give diphenylacetyl piperidine.

Conclusion

This compound serves as a valuable precursor for the synthesis of diphenylacetic acid derivatives and benzil through straightforward and high-yielding protocols. The choice of nucleophile and reaction conditions allows for the selective formation of either rearranged or hydrolyzed products. These application notes provide a foundation for researchers to explore the synthetic utility of this versatile building block in their respective fields.

Application Notes and Protocols for 2,2-Dibromo-1,2-diphenyl-1-ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-1,2-diphenyl-1-ethanone is a halogenated ketone with potential applications in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural features, particularly the α,α-dibromo-ketone moiety, suggest potential as a reactive intermediate for the synthesis of novel therapeutic agents or as a candidate for covalent inhibition of biological targets. This document provides an overview of the potential applications, a general synthesis protocol, and hypothetical experimental protocols for the evaluation of its biological activity based on the properties of structurally related compounds.

Potential Medicinal Chemistry Applications

Although detailed studies on this compound are not extensively reported, the chemical class of α-haloketones is known for its reactivity and has been explored in various therapeutic areas. The potential applications of this compound could include:

-

Enzyme Inhibition: The electrophilic carbon atom bearing the two bromine atoms can be susceptible to nucleophilic attack from amino acid residues (such as cysteine, histidine, or lysine) in the active site of enzymes. This can lead to irreversible covalent inhibition, a mechanism employed by some anticancer and antiviral drugs.

-

Anticancer Drug Development: Many cytotoxic agents function by alkylating biological macromolecules like DNA and proteins. The reactive nature of this compound suggests it could exhibit anticancer properties through covalent modification of key cellular proteins involved in cancer cell proliferation and survival.

-

Synthetic Building Block: This compound can serve as a versatile precursor for the synthesis of more complex molecules with potential therapeutic value, such as substituted indoles, quinoxalines, and other heterocyclic systems that form the core of many pharmaceuticals.

Synthesis Protocol

A general method for the synthesis of this compound involves the bromination of deoxybenzoin (1,2-diphenyl-1-ethanone).

Reaction:

Deoxybenzoin + 2 Br₂ → this compound + 2 HBr

Materials:

-

Deoxybenzoin (1,2-diphenyl-1-ethanone)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate Solution (5% w/v)

-

Ethanol

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Dissolve deoxybenzoin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product in a desiccator.

Hypothetical Experimental Protocols for Biological Evaluation

The following protocols are generalized procedures for assessing the potential biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Normal human cell line (e.g., HEK293) for assessing selectivity

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest the cells using Trypsin-EDTA, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 18.5 |

| HEK293 | Normal Kidney | > 100 |

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method to screen for the inhibitory activity of this compound against a target enzyme. The specific substrate and detection method will vary depending on the enzyme.

Materials:

-

Target enzyme (e.g., a specific kinase, protease, or metabolic enzyme)

-

Substrate for the enzyme

-

Assay buffer

-

This compound

-

DMSO

-

Positive control inhibitor

-

96-well plate (e.g., black plates for fluorescence assays)

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Prepare a stock solution of the compound in DMSO and serial dilutions in the assay buffer.

-

In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme.

-

Incubate the mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme to allow for potential covalent binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a plate reader.

-

Include controls: a no-enzyme control, a no-inhibitor control (vehicle), and a positive control inhibitor.

-

Calculate the rate of the enzymatic reaction for each compound concentration.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Enzyme Class | Hypothetical IC₅₀ (µM) |

| Kinase X | Protein Kinase | 8.7 |

| Protease Y | Cysteine Protease | 5.2 |

Visualizations

Caption: Hypothetical mechanism of covalent enzyme inhibition.

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

While this compound is not a well-studied compound in medicinal chemistry, its chemical structure suggests potential for further investigation. The protocols and potential applications outlined in this document provide a framework for researchers to explore its therapeutic possibilities. Further studies are warranted to synthesize and evaluate this compound and its derivatives to determine their actual biological activities and mechanisms of action.

Disclaimer: The experimental protocols and biological data presented in this document are hypothetical and for illustrative purposes only. They are based on general methodologies and the properties of structurally related compounds. Researchers should consult specific literature and validate all protocols for their experimental setup.